4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Fragment-based drug discovery Lead-like properties Chemical libraries

This 4,5-disubstituted 1,2,4-triazol-3-one (MW 231.29) satisfies Rule-of-Three criteria for fragment-based drug discovery (MW<300, HBA≤3, HBD≤3). The 4-(tert-butyl)phenyl group at N4 provides a ~1.5 logP increase over the unsubstituted phenyl analog, enhancing membrane permeability for cellular GR inhibition assays. Unlike fully substituted analogs, unsubstituted N1 and N2 positions serve as synthetic handles for hit-to-lead elaboration, while ≥98% purity ensures minimal interference in fragment screens at 0.1–1 mM.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 860612-43-7
Cat. No. B2725158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS860612-43-7
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC1=NNC(=O)N1C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C13H17N3O/c1-9-14-15-12(17)16(9)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,17)
InChIKeyCYLLDWQGYSJIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-43-7): A 1,2,4-Triazol-3-one Scaffold for Medicinal Chemistry and Chemical Biology Applications


4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-43-7) is a 4,5-disubstituted 1,2,4-triazol-3-one with a molecular formula of C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol . The compound features a 4-(tert-butyl)phenyl substituent at the N4 position, a methyl group at C5, and unsubstituted N1 and N2 positions. The 1,2,4-triazol-3-one scaffold is recognized as a privileged structure in medicinal chemistry, with literature precedent demonstrating glutathione reductase (GR) inhibitory activity for aryl Schiff base derivatives of the 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one core [1]. This compound is commercially available from multiple suppliers with specified purity grades suitable for research and further synthetic elaboration .

Why 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Simply Substituted by In-Class Analogs


Within the 4-substituted triazol-3-one series, small structural variations produce quantifiable differences in physicochemical properties that directly impact assay compatibility, synthetic tractability, and downstream derivatization potential. The presence of a 4-(tert-butyl)phenyl group at N4 versus a simple phenyl group markedly increases calculated lipophilicity (estimated ΔlogP ≈ +1.5 versus the 4-phenyl analog, CAS 1010-54-4) , affecting solubility and membrane permeability profiles. Unlike its N2-substituted analog (CAS 860612-54-0, MW 410.83), which presents a fully elaborated structure with limited further modification potential, the target compound retains unsubstituted N1 and N2 positions that serve as synthetic handles for late-stage diversification . Compared to the pyrazolone analog 2-(4-tert-butylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 100553-88-6), the triazol-3-one core provides an additional hydrogen bond acceptor (N2 of the triazole ring) that alters the hydrogen-bonding capacity (HBA count: 3 vs. 2) and may influence target binding interactions [1]. These differences mean that in-class substitution without experimental validation risks altered solubility, reactivity, and biological outcomes.

Quantitative Evidence Guide: Differentiating 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one from Its Closest Analogs


Evidence Item 1: Molecular Weight Advantage Over N2-Substituted Analog for Fragment-Based Screening Libraries

The target compound (MW 231.29 g/mol) meets the 'rule of three' criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), while its closest N2-substituted analog 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-54-0, MW 410.83 g/mol) exceeds typical fragment library thresholds by over 100 Da and falls into lead-like or drug-like space . This 179.54 Da difference represents a 43.7% lower molecular weight for the target compound, substantially improving ligand efficiency potential .

Fragment-based drug discovery Lead-like properties Chemical libraries

Evidence Item 2: Enhanced Hydrogen-Bond Acceptor Count Relative to Pyrazolone Analog

The triazol-3-one core of the target compound provides three hydrogen-bond acceptor (HBA) sites (carbonyl O, N1, N2 of triazole ring), compared to only two HBA sites in the structurally analogous pyrazolone 2-(4-tert-butylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 100553-88-6), which lacks the third nitrogen atom [1][2]. This difference of one HBA (3 vs. 2, a 50% increase) alters the compound's hydrogen-bonding capacity and may affect target protein binding profiles, as hydrogen-bonding interactions are critical determinants of binding affinity and specificity [2].

Molecular recognition Hydrogen bonding Scaffold hopping

Evidence Item 3: Vendor-Specified Purity Benchmarks for Reproducible Research

The target compound is available at ≥98% purity (HPLC) from ChemScene (Cat. No. CS-0547758) and at ≥98% purity from Leyan (Product No. 1618419) , with a minimum purity specification of 95% from CymitQuimica (Biosynth brand) . These purity levels exceed the 95% minimum purity commonly specified for the mercapto analog 4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 680217-67-8) at the same vendor . The storage condition is specified as 'sealed in dry, 2–8°C' , providing clear guidance for compound handling and stability maintenance.

Compound quality control Assay reproducibility Procurement specifications

Evidence Item 4: Unsubstituted N2 Position as a Synthetic Diversification Handle

The target compound retains an unsubstituted N2 position (2,4-dihydro configuration), distinguishing it from the fully elaborated N2-substituted analog CAS 860612-54-0 that bears a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group at this position . In the broader triazol-3-one literature, N2 substitution has been demonstrated as a productive site for introducing aryl Schiff base functionality, with Balaydın et al. (2018) showing that N2-aryl Schiff base derivatives of the same core scaffold exhibit glutathione reductase inhibitory activity superior to the reference compound N,N-bis(2-chloroethyl)-N-nitrosourea [1]. The unsubstituted N2 position thus represents a tractable synthetic handle for generating focused libraries through alkylation, acylation, or Schiff base condensation.

Late-stage functionalization Parallel synthesis Medicinal chemistry

Evidence Item 5: Class-Level Precedent for Glutathione Reductase Inhibition Supports Antimalarial Probe Development

The 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold has been validated as a glutathione reductase (GR) inhibitory scaffold. Balaydın et al. (2018) reported that aryl Schiff base derivatives of this core exhibited GR inhibitory activity superior to N,N-bis(2-chloroethyl)-N-nitrosourea, with compounds 6e and 6f identified as the most potent among the synthesized series [1]. While quantitative IC₅₀ data for the specific N4-(4-tert-butylphenyl) analog is not yet available in the primary literature, the scaffold precedent indicates that the 4-aryl substituent modulates GR binding, and the electron-donating tert-butyl group on the phenyl ring is expected to influence electronic properties at the triazolone core relative to unsubstituted phenyl analogs (CAS 1010-54-4) [1].

Glutathione reductase inhibition Antimalarial Redox biology

Recommended Application Scenarios for 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Based on Quantitative Differentiation Evidence


Scenario 1: Fragment-Based Screening Library Inclusion

With a molecular weight of 231.29 g/mol—179.54 Da lower than the N2-substituted analog CAS 860612-54-0—the target compound satisfies the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300 Da, HBA ≤ 3, HBD ≤ 3) . Procurement of this compound at ≥98% purity (available from ChemScene and Leyan) ensures minimal interference from impurities in fragment screening assays at typical screening concentrations (0.1–1 mM) [1]. The unsubstituted N2 position additionally allows for hit-to-lead elaboration without requiring de novo synthesis of the core scaffold.

Scenario 2: Glutathione Reductase-Targeted Probe Development

The 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold has demonstrated glutathione reductase (GR) inhibitory activity, with Schiff base derivatives outperforming the reference compound N,N-bis(2-chloroethyl)-N-nitrosourea . The target compound, bearing a 4-(tert-butyl)phenyl substituent, provides a lipophilic N4-aryl variant for exploring substituent effects on GR binding. The tert-butyl group increases calculated lipophilicity relative to the unsubstituted 4-phenyl analog (CAS 1010-54-4), potentially enhancing membrane permeability for cellular GR inhibition assays.

Scenario 3: Scaffold-Hopping Reference Standard for Triazolone vs. Pyrazolone Comparison

With 3 HBA sites compared to 2 HBA sites in the pyrazolone analog CAS 100553-88-6, the target compound serves as a matched molecular pair for assessing the impact of the additional triazole nitrogen on target binding . This scaffold-hopping comparison can inform lead optimization decisions when evaluating whether the triazolone or pyrazolone core provides superior binding affinity or selectivity profiles. The compound's commercial availability at ≥98% purity supports its use as a reference standard in such comparative studies.

Scenario 4: Synthetic Intermediate for Parallel Library Synthesis

Unlike the fully substituted analog CAS 860612-54-0, which cannot be further modified at N1 or N2, the target compound retains two unsubstituted nitrogen positions suitable for late-stage diversification . As demonstrated by Balaydın et al. (2018), the N2 position of the 5-methyl-triazol-3-one core can be functionalized via Schiff base condensation to generate focused libraries for biological screening [1]. The 4-(tert-butyl)phenyl group at N4 provides a consistent lipophilic anchor while SAR is explored at N2, making this compound an efficient starting material for parallel medicinal chemistry efforts.

Quote Request

Request a Quote for 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.